molecular formula C16H16O3 B12397560 (2S)-5-Methoxyflavan-7-ol CAS No. 35290-20-1

(2S)-5-Methoxyflavan-7-ol

Cat. No.: B12397560
CAS No.: 35290-20-1
M. Wt: 256.30 g/mol
InChI Key: UNCVBXFEZHBZKN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Methoxyflavan-7-ol typically involves the extraction from natural sources such as Dragon’s blood resin . The compound can be isolated using various chromatographic techniques. Additionally, synthetic methods may involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Methoxyflavan-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.

Scientific Research Applications

(2S)-5-Methoxyflavan-7-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-5-Methoxyflavan-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-5-Methoxyflavan-7-ol include other flavonoids such as:

  • (2S)-7-Hydroxyflavanone
  • (2S)-Naringenin
  • (2S)-5,7-Dihydroxyflavanone

Uniqueness

This compound is unique due to its specific methoxy group at the 5-position and hydroxyl group at the 7-position. These structural features contribute to its distinct biological activities and potential health benefits compared to other flavonoids .

Properties

CAS No.

35290-20-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(2S)-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O3/c1-18-15-9-12(17)10-16-13(15)7-8-14(19-16)11-5-3-2-4-6-11/h2-6,9-10,14,17H,7-8H2,1H3/t14-/m0/s1

InChI Key

UNCVBXFEZHBZKN-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC(=CC2=C1CC[C@H](O2)C3=CC=CC=C3)O

Canonical SMILES

COC1=CC(=CC2=C1CCC(O2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.